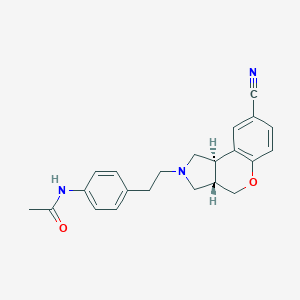

S 33138

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-[2-[(3aS,9bR)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-15(26)24-19-5-2-16(3-6-19)8-9-25-12-18-14-27-22-7-4-17(11-23)10-20(22)21(18)13-25/h2-7,10,18,21H,8-9,12-14H2,1H3,(H,24,26)/t18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZWIQDJFWTDAM-GHTZIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCN2CC3COC4=C(C3C2)C=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)CCN2C[C@H]3COC4=C([C@@H]3C2)C=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245514-32-3 | |

| Record name | S-33138 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245514323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-33138 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ7ZL6XVM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuropharmacological Profile of S 33138: A Deep Dive into its Mechanism of Action in the Prefrontal Cortex

Abstract

S 33138, a novel benzopyranopyrrolidine derivative, has emerged as a promising investigational compound with a unique pharmacological profile. This technical guide provides an in-depth exploration of the mechanism of action of S 33138, with a particular focus on its effects within the prefrontal cortex (PFC). We will dissect its primary activity as a preferential dopamine D3 versus D2 receptor antagonist, and its secondary interactions with serotonin 5-HT2A and 5-HT7 receptors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of S 33138's neuropharmacology and its potential therapeutic implications for neuropsychiatric disorders.

Introduction: The Rationale for Targeting Dopamine and Serotonin in the Prefrontal Cortex

The prefrontal cortex is a critical brain region orchestrating executive functions, including working memory, decision-making, and social cognition. Dysregulation of dopaminergic and serotonergic neurotransmission in the PFC is a hallmark of various psychiatric and neurological disorders, such as schizophrenia and depression. Consequently, pharmacological agents that can selectively modulate these neurotransmitter systems hold significant therapeutic promise.

S 33138 distinguishes itself from conventional antipsychotics through its preferential affinity for the dopamine D3 receptor over the D2 receptor.[1] This selectivity is hypothesized to offer a more targeted approach to treating cognitive deficits and negative symptoms associated with these disorders, potentially with a reduced liability for extrapyramidal side effects commonly associated with strong D2 receptor blockade.[2]

Core Mechanism of Action: Preferential Dopamine D3 versus D2 Receptor Antagonism

The cornerstone of S 33138's pharmacological profile is its potent and preferential antagonism of the dopamine D3 receptor.

Receptor Binding Affinity and Functional Antagonism

In vitro studies have demonstrated that S 33138 exhibits an approximately 25-fold higher affinity for human dopamine D3 receptors compared to D2L (long isoform) and D2S (short isoform) receptors.[1] This preferential binding translates to a potent and competitive antagonist activity at D3 receptors.[1]

| Receptor Subtype | pKi (S 33138) | Reference |

| Human Dopamine D3 | 8.7 | [1] |

| Human Dopamine D2L | 7.1 | [1] |

| Human Dopamine D2S | 7.3 | [1] |

Table 1: Receptor Binding Affinities of S 33138

Signaling Pathways in the Prefrontal Cortex

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, S 33138 blocks the inhibitory effect of dopamine on these receptors.

Figure 1: S 33138 Mechanism at Dopaminergic Synapses in the PFC.

In the prefrontal cortex, this antagonism has a dual effect:

-

Presynaptic D3 Autoreceptor Blockade: At lower concentrations, S 33138 is thought to preferentially block presynaptic D3 autoreceptors. These autoreceptors normally provide negative feedback on dopamine synthesis and release. Their blockade by S 33138 leads to an increase in dopamine release in the PFC.[3] This is a key mechanism hypothesized to underlie its pro-cognitive effects.

-

Postsynaptic D2/D3 Receptor Blockade: At higher concentrations, S 33138 also blocks postsynaptic D2 and D3 receptors, which can modulate the excitability of pyramidal neurons in the PFC. This action is believed to contribute to its antipsychotic-like properties.

Secondary Pharmacological Actions: Modulation of Serotonergic Receptors

Beyond its primary effects on dopamine receptors, S 33138 also exhibits antagonist activity at serotonin 5-HT2A and 5-HT7 receptors, albeit with lower potency compared to its D3 receptor affinity.[3]

5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors is a common feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and reduced risk of extrapyramidal side effects. In the PFC, 5-HT2A receptor antagonism can lead to an increase in dopamine release, further complementing the effects of D3 autoreceptor blockade.

5-HT7 Receptor Antagonism

The 5-HT7 receptor is implicated in the regulation of mood, circadian rhythms, and cognitive processes.[4] Blockade of 5-HT7 receptors has been shown to produce antidepressant-like effects in preclinical models.[5][6] The 5-HT7 receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase to increase cAMP levels.[7] Antagonism by S 33138 would therefore be expected to prevent this increase in response to serotonin.

Figure 2: S 33138 Antagonism at the 5-HT7 Receptor Signaling Pathway.

Integrated Effects in the Prefrontal Cortex: A Pro-Cognitive and Antipsychotic Profile

The combined actions of S 33138 at dopamine and serotonin receptors in the prefrontal cortex result in a unique neuropharmacological profile that is both pro-cognitive and potentially antipsychotic.

-

Enhanced Acetylcholine Release: A significant downstream effect of D3 receptor antagonism in the PFC is an increase in acetylcholine release.[2][8] Acetylcholine is a crucial neurotransmitter for attention, learning, and memory. This effect is a key contributor to the cognitive-enhancing properties of S 33138 observed in preclinical models.[9][10]

-

Modulation of Glutamatergic Neurotransmission: The PFC is rich in glutamatergic neurons, and both dopamine and serotonin can modulate their activity. While direct studies on S 33138 and glutamate are limited, the modulation of dopamine and serotonin levels is expected to indirectly influence the excitability of these principal neurons.

-

Improved Cognitive Function: Preclinical studies have demonstrated that S 33138 can reverse cognitive deficits in various animal models, including tasks of novel object recognition, social novelty discrimination, and working memory.[9][10][11] These effects are observed at doses that do not induce catalepsy, a common side effect of potent D2 receptor antagonists.[8]

Experimental Protocols for Investigating the Mechanism of Action of S 33138

To further elucidate the intricate mechanisms of S 33138 in the prefrontal cortex, a combination of in vitro and in vivo experimental approaches is essential.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of S 33138 at dopamine and serotonin receptor subtypes.

Methodology: Radioligand Binding Assays

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT2A, 5-HT7).

-

Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]spiperone for D2/D3, [³H]ketanserin for 5-HT2A, [³H]LSD for 5-HT7) in the presence of increasing concentrations of S 33138.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibition constant) value from competition binding curves using non-linear regression analysis.

Methodology: [³⁵S]GTPγS Binding Assay (for functional antagonism)

-

Membrane Preparation: As above.

-

Incubation: Incubate membranes with [³⁵S]GTPγS, a non-hydrolyzable GTP analog, in the presence of a known agonist (e.g., quinpirole for D2/D3) and increasing concentrations of S 33138.

-

Separation and Quantification: As above.

-

Data Analysis: Determine the ability of S 33138 to inhibit agonist-stimulated [³⁵S]GTPγS binding, indicating antagonist activity.

In Vivo Microdialysis

Objective: To measure the effects of S 33138 on extracellular levels of dopamine and acetylcholine in the prefrontal cortex of freely moving animals.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the medial prefrontal cortex of anesthetized rats or mice.

-

Recovery: Allow the animals to recover from surgery.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of S 33138.

-

Neurochemical Analysis: Analyze the dialysate samples for dopamine and acetylcholine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels.

Figure 3: Experimental Workflow for In Vivo Microdialysis in the Prefrontal Cortex.

Behavioral Assays for Cognitive Function

Objective: To assess the effects of S 33138 on cognitive domains relevant to prefrontal cortex function.

Methodology: Novel Object Recognition (NOR) Task

-

Habituation: Habituate rodents to an open-field arena.

-

Training (T1): Place two identical objects in the arena and allow the animal to explore for a set period.

-

Inter-trial Interval (ITI): Remove the animal from the arena for a specific delay period.

-

Testing (T2): Replace one of the familiar objects with a novel object and return the animal to the arena.

-

Scoring: Record the time spent exploring the novel versus the familiar object. A preference for the novel object indicates intact recognition memory.

-

Drug Administration: Administer S 33138 prior to the training or testing phase to assess its effects on memory acquisition, consolidation, or retrieval.

Conclusion and Future Directions

S 33138 represents a significant advancement in the development of targeted therapies for neuropsychiatric disorders. Its preferential antagonism of dopamine D3 receptors, coupled with its modulatory effects on D2 and serotonin receptors, offers a multifaceted mechanism of action in the prefrontal cortex. This profile suggests the potential for improved efficacy in treating cognitive and negative symptoms with a favorable side-effect profile.

Future research should focus on further delineating the downstream signaling cascades activated by S 33138 in the PFC, including its impact on glutamatergic and GABAergic systems. Moreover, clinical investigations are warranted to translate the promising preclinical findings into tangible therapeutic benefits for patients.

References

-

Amisulpride - Mechanism of Action and Psychopharmacology - Psych Scene Hub. (2020, December 1). Retrieved from [Link]

-

What is the mechanism of Amisulpride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Millan, M. J., Mannoury la Cour, C., Novi, F., Maggio, R., Audinot, V., Newman-Tancredi, A., Cussac, D., Pasteau, V., Boutin, J. A., Dubuffet, T., & Lavielle, G. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors. The Journal of pharmacology and experimental therapeutics, 324(2), 587–599. https://doi.org/10.1124/jpet.107.126706

-

Amisulpride - Wikipedia. (n.d.). Retrieved from [Link]

-

What are 5-HT7 receptor antagonists and how they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

-

What is the mechanism of action, efficacy, and side effects of amisulpride (Antipsychotic medication) in the treatment of schizophrenia? - Dr.Oracle. (2025, May 29). Retrieved from [Link]

-

What is Amisulpride used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

-

Kim, J. H., Kim, J. W., Kim, W. Y., Lee, J., Lee, E., Jung, H. Y., & Lee, J. Y. (2019). Effects of Amisulpride Adjunctive Therapy on Working Memory and Brain Metabolism in the Frontal Cortex of Patients with Schizophrenia. Clinical psychopharmacology and neuroscience : the official scientific journal of the Korean College of Neuropsychopharmacology, 17(2), 250–260. [Link]

-

Peng, X. Q., Ashby, C. R., Jr, Spiller, K., Li, X., Li, J., Thomasson, N., Millan, M. J., Mocaër, E., Muńoz, C., Gardner, E. L., & Xi, Z. X. (2009). The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats. Neuropharmacology, 56(4), 752–760. [Link]

-

Millan, M. J., Buccafusco, J. J., Loiseau, F., Watson, D. J., Decamp, E., Fone, K. C., Thomasson-Perret, N., Hill, M., Mocaer, E., & Schneider, J. S. (2010). The dopamine D(3) receptor antagonist, S33138, counters cognitive impairment in a range of rodent and primate procedures. International journal of neuropsychopharmacology, 13(8), 1035–1051. [Link]

-

Millan, M. J., Brocco, M., Rivet, J. M., Audinot, V., Newman-Tancredi, A., Mailliet, F., Cussac, D., Pasteau, V., Gavaudan, S., & Gobert, A. (2008). S33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl-acetamide), a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: III. Actions in models of therapeutic activity and induction of side effects. The Journal of pharmacology and experimental therapeutics, 324(3), 1212–1226. https://doi.org/10.1124/jpet.107.132571

-

5-HT7 receptor - Wikipedia. (n.d.). Retrieved from [Link]

-

Kvach, M. V., & Ponimaskin, E. G. (2014). Cellular mechanisms of the 5-HT7 receptor-mediated signaling. Frontiers in behavioral neuroscience, 8, 347. [Link]

-

Hedlund, P. B. (2009). The 5-HT7 receptor as a mediator and modulator of antidepressant-like behavior. Cell and tissue research, 336(1), 177–186. [Link]

-

What are 5-HT receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

-

Millan, M. J., Gobert, A., Newman-Tancredi, A., Lejeune, F., Cussac, D., Rivet, J. M., Audinot, V., Dubuffet, T., & Lavielle, G. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent. II. A neurochemical, electrophysiological and behavioral characterization in vivo. The Journal of pharmacology and experimental therapeutics, 324(2), 600–611. https://doi.org/10.1124/jpet.107.132563

-

What are D3 receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

-

Di Giovanni, G., & De Deurwaerdère, P. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in cellular neuroscience, 10, 157. [Link]

Sources

- 1. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent. II. A neurochemical, electrophysiological and behavioral characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are 5-HT7 receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 5-HT7 receptor as a mediator and modulator of antidepressant-like behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 8. S33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1] benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl-acetamide), a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: III. Actions in models of therapeutic activity and induction of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The dopamine D3 receptor antagonist, S33138, counters cognitive impairment in a range of rodent and primate procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Binding Affinity and Selectivity of S 33138 for the Dopamine D₃ Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

S 33138, N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], is a novel benzopyranopyrrolidine derivative distinguished by its high affinity and preferential selectivity for the human dopamine D₃ receptor over the D₂ receptor subtype.[1][2] This characteristic positions it as a significant tool for neuroscience research and a potential therapeutic agent for central nervous system (CNS) disorders where D₃ receptor modulation is implicated, such as schizophrenia and substance use disorders.[3][4][5] This guide provides a comprehensive technical overview of the binding characteristics of S 33138, detailed methodologies for its characterization, and an analysis of its functional pharmacology.

The Rationale for D₃ Receptor Selectivity

Dopamine receptors are classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families.[6] While traditional antipsychotics often target D₂ receptors, this broad antagonism is associated with significant extrapyramidal side effects (motor deficits) and cognitive impairment.[3] The D₃ receptor, however, has a more restricted expression pattern, primarily within limbic brain regions associated with cognition, emotion, and reward.[7] This localization suggests that a selective D₃ receptor antagonist could offer therapeutic benefits, potentially for the cognitive and negative symptoms of schizophrenia or in addiction, with a reduced risk of the side effects linked to D₂ receptor blockade.[3][8][9] S 33138 was developed to achieve this desired profile.

In Vitro Binding Profile of S 33138

The defining characteristic of S 33138 is its high-affinity binding to the human D₃ receptor, coupled with a notable selectivity over D₂ receptor isoforms.

Quantitative Affinity Analysis

Binding affinity is typically expressed as the inhibition constant (pKi), which is the negative logarithm of the Ki value. A higher pKi value indicates stronger binding affinity. Studies have demonstrated that S 33138 binds to the human D₃ receptor with high nanomolar affinity.[1]

Table 1: S 33138 Binding Affinity (pKi) at Human Dopamine Receptors

| Receptor Subtype | pKi Value | Approximate Ki (nM) | Reference |

|---|---|---|---|

| Dopamine D₃ | 8.7 | ~2.0 | [1] |

| Dopamine D₂L | 7.1 | ~79.4 | [1] |

| Dopamine D₂S | 7.3 | ~50.1 | [1] |

| Dopamine D₄ | <5.0 | >10,000 | [1] |

Data synthesized from Millan et al. (2008). The pKi of 8.7 for the D₃ receptor corresponds to a Ki of approximately 2.0 nM, demonstrating potent binding.

Selectivity Profile

Selectivity is a critical parameter for a targeted therapeutic. It is often expressed as a ratio of the Ki values for the off-target receptor versus the target receptor (e.g., Ki D₂ / Ki D₃).

-

D₃ vs. D₂ Selectivity: S 33138 exhibits an approximately 25-fold higher affinity for the D₃ receptor compared to the D₂L and D₂S isoforms.[1] This preferential binding is a core feature that distinguishes it from many clinically available antipsychotics like haloperidol and olanzapine, which show similar affinities for both D₂ and D₃ sites.[1]

-

Other Dopamine Receptors: The compound has a low affinity for D₄ receptors and only weak antagonist activity at D₁ and D₅ receptors.[1]

-

Off-Target Receptors: S 33138 shows a favorable off-target profile. It has negligible affinity for α₁-adrenergic, muscarinic, and histamine receptors, which are often implicated in the side effects of other antipsychotics.[1][2] It does, however, exhibit modest antagonist properties at serotonin 5-HT₂A and 5-HT₇ receptors, as well as α₂C-adrenoceptors.[1][10]

Functional Pharmacology: A Pure Antagonist

Binding affinity alone does not describe a ligand's action. Functional assays are required to determine if the compound activates (agonist) or blocks (antagonist) the receptor.

-

Mechanism of Action: S 33138 behaves as a potent, pure, and competitive antagonist at human D₃ receptors.[1]

-

Functional Assays: This was determined using guanosine-5'-O-(3-[³⁵S]thio)-triphosphate ([³⁵S]GTPγS) binding assays. In these experiments, S 33138 effectively blocked the receptor activation induced by a dopamine agonist. The antagonist properties were further confirmed in assays measuring Gαᵢ₃ recruitment and extracellular-regulated kinase (ERK) phosphorylation.[1]

-

In Vivo Evidence: In vivo studies support its antagonist profile. S 33138 was shown to block the effects of the D₃/D₂ agonist PD128,907 on dopamine release and neuronal firing in key brain regions like the frontal cortex and nucleus accumbens.[10]

The D₃ receptor is a Gᵢ/ₒ-coupled receptor. As an antagonist, S 33138 blocks the canonical signaling pathway initiated by dopamine binding, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Caption: D₃ receptor signaling pathway and the antagonist action of S 33138.

Core Methodology: Radioligand Binding Assay

Determining the binding affinity (Ki) of a compound like S 33138 is fundamentally achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," S 33138) to displace a radiolabeled ligand from the receptor.

Detailed Experimental Protocol

This protocol is a representative example for determining the Ki of a test compound at the human D₃ receptor expressed in a stable cell line (e.g., CHO-hD₃).

1. Materials & Reagents:

- Cell Membranes: CHO or HEK293 cells stably expressing the human D₃ receptor.[1][11]

- Radioligand: A high-affinity D₃-preferring radioligand, such as [³H]7-OH-DPAT or [³H]spiperone.[11][12]

- Test Compound: S 33138, dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

- Non-specific Agent: A high concentration of a known D₂/D₃ ligand (e.g., 10 µM haloperidol) to define non-specific binding.

- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.[12][13]

- Filtration System: A 96-well cell harvester with glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI) to reduce non-specific binding to the filter.[13]

- Scintillation Cocktail & Counter: For quantifying radioactivity.

2. Assay Procedure:

- Step 1 (Plate Setup): In a 96-well plate, add assay buffer to all wells.

- Step 2 (Add Compounds):

- To "Total Binding" wells, add vehicle.

- To "Non-specific Binding" (NSB) wells, add the non-specific agent.

- To "Competition" wells, add serial dilutions of S 33138.

- Step 3 (Add Radioligand): Add the radioligand to all wells at a final concentration near its dissociation constant (Kd).

- Step 4 (Add Membranes): Add the cell membrane preparation (typically 5-20 µg of protein per well) to initiate the binding reaction.[13]

- Step 5 (Incubation): Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[13]

- Step 6 (Termination & Filtration): Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand (on the filter) from the free radioligand (which passes through).

- Step 7 (Washing): Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

- Step 8 (Quantification): Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

- Step 1 (Calculate Specific Binding): Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

- Step 2 (Generate Competition Curve): Plot the percentage of specific binding against the log concentration of S 33138. This will generate a sigmoidal dose-response curve.

- Step 3 (Determine IC₅₀): Use non-linear regression to fit the curve and determine the IC₅₀ value—the concentration of S 33138 that displaces 50% of the radioligand.

- Step 4 (Calculate Ki): Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Assay Workflow Visualization

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

S 33138 is a highly valuable pharmacological tool characterized by its potent and selective antagonist activity at the dopamine D₃ receptor. Its ~25-fold selectivity over the D₂ receptor, combined with a clean off-target profile, makes it a superior compound for investigating the specific roles of the D₃ receptor in CNS function and pathology.[1] The methodologies outlined in this guide, particularly the radioligand binding assay, represent the gold-standard approach for characterizing the affinity and selectivity of such compounds, providing the critical data needed for progression in drug discovery and neuroscience research.

References

-

Millan, M.J., Mannoury la Cour, C., Novi, F., Maggio, R., Audinot, V., Newman-Tancredi, A., Cussac, D., Pasteau, V., Boutin, J.A., Dubuffet, T., & Lavielle, G. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors. Journal of Pharmacology and Experimental Therapeutics, 324(2), 587-99. [Link]

-

Millan, M.J., Brocco, M., Rivet, J.M., Audinot, V., Gobert, A., Ma, Y.L., Fone, K.C., & Dekeyne, A. (2008). S33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1] benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl-acetamide), a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: III. Actions in models of therapeutic activity and induction of side effects. Journal of Pharmacology and Experimental Therapeutics, 324(3), 1212-26. [Link]

-

Millan, M.J., Gobert, A., Rivet, J.M., Brocco, M., Ma, Y.L., Audinot, V., Newman-Tancredi, A., & Dekeyne, A. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent. II. A neurochemical, electrophysiological and behavioural characterization. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Peng, X.Q., Ashby, C.R., Jr, Spiller, K., Li, X., Li, J., Thomasson, N., Millan, M.J., Mocaër, E., Muńoz, C., Gardner, E.L., & Xi, Z.X. (2009). The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats. Neuropharmacology, 56(4), 752-60. [Link]

-

Contreras, P.J., & Navarro, G. (2016). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Frontiers in Psychiatry, 7, 126. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

-

Millan, M.J., et al. (2007). S33138, A PREFERENTIAL DOPAMINE D3 VERSUS D2 RECEPTOR ANTAGONIST AND POTENTIAL ANTIPSYCHOTIC AGENT. II. A NEUROCHEMICAL, ELECTROPHYSIOLOGICAL AND BEHAVIOURAL CHARACTERIZATION. ResearchGate. [Link]

-

Liefde, I.V., & Vauquelin, G. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 399(2), 234-42. [Link]

-

Millan, M.J., Buccafusco, J.J., Loiseau, F., Watson, D.J.G., Decamp, E., Fone, K.C.F., Thomasson-Perret, N., Hill, M., Mocaer, E., & Schneider, J.S. (2010). The Dopamine D3 Receptor Antagonist, S33138, Counters Cognitive Impairment in a Range of Rodent and Primate Procedures. International Journal of Neuropsychopharmacology, 13(8), 1035-1051. [Link]

-

Peng, X. Q., et al. (2009). The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats. Neuropharmacology, 56(4), 752-760. [Link]

-

Van Liefde, I., & Vauquelin, G. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 399(2), 234-242. [Link]

-

Rinken, A., et al. (2017). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace at University of Tartu. [Link]

-

Millan, M. J., et al. (2010). The dopamine D3 receptor antagonist, S33138, counters cognitive impairment in a range of rodent and primate procedures. International Journal of Neuropsychopharmacology, 13(8), 1035-1051. [Link]

-

Boutin, J. A., et al. (2018). Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. Pharmacology Research & Perspectives, 6(6), e00438. [Link]

-

Sahlholm, K., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4066. [Link]

Sources

- 1. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1] benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl-acetamide), a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: III. Actions in models of therapeutic activity and induction of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dopamine D3 receptor antagonist, S33138, counters cognitive impairment in a range of rodent and primate procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent. II. A neurochemical, electrophysiological and behavioral characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. giffordbioscience.com [giffordbioscience.com]

Pharmacological Profile of S 33138: A Preferential Dopamine D₃ Receptor Antagonist for Schizophrenia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

S 33138 is a novel benzopyranopyrrolidine derivative investigated for the treatment of schizophrenia, distinguished by a pharmacological profile optimized for preferential antagonism of the dopamine D₃ receptor over the D₂ receptor.[1][2] Preclinical data demonstrated a unique combination of antipsychotic-like activity, potent pro-cognitive effects, and a significantly wider therapeutic window for extrapyramidal side effects compared to existing antipsychotics.[1] This profile is attributed to its approximately 25-fold higher affinity for human D₃ versus D₂ receptors, coupled with a clean ancillary pharmacology profile, notably lacking affinity for muscarinic M₁, histamine H₁, and α₁-adrenergic receptors typically associated with adverse effects of conventional agents.[3] S 33138 demonstrated efficacy in rodent and primate models of positive, negative, and cognitive symptoms of schizophrenia.[1][4] Despite its promising preclinical profile and advancement into Phase II clinical trials, its development was ultimately discontinued.[5] This guide provides a comprehensive technical overview of the in vitro and in vivo pharmacology of S 33138, the experimental rationale behind its evaluation, and its proposed mechanism of action.

Part 1: Rationale for Development - Targeting the Dopamine D₃ Receptor in Schizophrenia

The therapeutic landscape for schizophrenia has been dominated for decades by agents acting as dopamine D₂ receptor antagonists.[6] While effective against the positive symptoms (e.g., hallucinations, delusions), these drugs offer limited efficacy for the debilitating negative symptoms (e.g., avolition, asociality) and cognitive impairments that are major predictors of poor functional outcomes.[7][8] Furthermore, D₂ receptor blockade, particularly in the nigrostriatal pathway, is directly linked to a high incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia.[9]

This created a clear unmet need for novel antipsychotics with an improved side-effect profile and broader efficacy. The dopamine D₃ receptor emerged as a compelling alternative target. Unlike the D₂ receptor, which is densely expressed in motor regions, the D₃ receptor is preferentially localized in limbic and cortical areas of the brain, such as the nucleus accumbens and islands of Calleja, regions strongly implicated in motivation, emotion, and cognition.[2][7] The therapeutic hypothesis for a D₃-preferential antagonist like S 33138 was twofold:

-

Targeted Efficacy: Achieve antipsychotic effects by modulating dopaminergic tone in the mesolimbic pathway while minimizing motor side effects by sparing D₂ receptors in the nigrostriatal pathway.

-

Enhanced Cognitive and Negative Symptom Efficacy: Leverage the unique role of D₃ receptors in cortical function to address symptom domains poorly managed by D₂ antagonists. Preclinical evidence suggests D₃ receptor blockade can enhance frontocortical cholinergic transmission, a mechanism linked to improved cognitive performance.[1][10]

Part 2: In Vitro Pharmacological Profile

The initial characterization of S 33138 involved a comprehensive suite of in vitro assays to determine its binding affinity and functional activity at a wide range of CNS receptors. The goal was to confirm its designed D₃-preferential profile and assess its potential for off-target liabilities.

Receptor Binding Affinity Profile

Radioligand binding assays were conducted using cloned human receptors expressed in cell lines (e.g., CHO, HEK293). These experiments quantify the affinity of a compound for a specific receptor, expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). S 33138 demonstrated high affinity and marked selectivity for the D₃ receptor over D₂ receptor isoforms.[3] Crucially, it showed negligible affinity for receptors associated with common antipsychotic side effects.[1][3]

Table 1: Receptor Binding Profile of S 33138 and Comparator Antipsychotics

| Receptor Subtype | S 33138 (pKi) | Haloperidol (pKi) | Olanzapine (pKi) | Risperidone (pKi) |

|---|---|---|---|---|

| Dopamine D₃ | 8.7 | 8.8 | 8.5 | 8.8 |

| Dopamine D₂L | 7.1 | 8.8 | 8.4 | 8.8 |

| Dopamine D₂S | 7.3 | - | - | - |

| Serotonin 5-HT₂A | 6.8 | 6.9 | 8.1 | 9.0 |

| Serotonin 5-HT₇ | 7.1 | - | 7.3 | 8.0 |

| Adrenergic α₂C | 7.2 | - | - | - |

| Adrenergic α₁ | <5.0 | 7.7 | 7.6 | 8.8 |

| Histamine H₁ | <5.0 | 6.5 | 8.9 | 8.2 |

| Muscarinic M₁ | <5.0 | 5.8 | 8.0 | 5.9 |

Data sourced from Millan et al., 2008.[3]

The ~25-fold selectivity for D₃ over D₂ receptors (calculated from Ki values) is a defining feature of S 33138 and contrasts sharply with clinically available antipsychotics, which show similar affinities for both receptors.[3]

Functional Activity at G-Protein Coupled Receptors

To determine whether S 33138 acts as an agonist, antagonist, or inverse agonist, functional assays measuring G-protein activation or downstream second messengers were employed.

-

Dopamine Receptors: In guanosine-5'-O-(3-[³⁵S]thio)-triphosphate ([³⁵S]GTPγS) filtration assays, S 33138 demonstrated potent, pure, and competitive antagonist properties at human D₃ receptors.[3] It effectively blocked the stimulation of [³⁵S]GTPγS binding induced by the dopamine agonist quinpirole. Higher concentrations of S 33138 were required to produce the same antagonist effect at D₂L and D₂S receptors, confirming its preferential functional antagonism at D₃ sites.[3] Similar results were observed in assays measuring the phosphorylation of extracellular-regulated kinase (ERK).[3]

-

Other Receptors: S 33138 also behaved as a modest antagonist at human 5-HT₂A and 5-HT₇ receptors.[2][3] Antagonism at 5-HT₂A receptors is a feature of many atypical antipsychotics and is thought to contribute to a lower risk of EPS.[11] It also displayed antagonist activity at α₂C-adrenoceptors but not α₂A or α₂B subtypes.[3]

Table 2: Functional Antagonist Potencies (pK(B)/pA₂) of S 33138

| Receptor Assay | Potency Value |

|---|---|

| hD₃ ([³⁵S]GTPγS) | 8.9 (pK(B)) |

| hD₃ (cAMP) | 8.5 (pK(B)) |

| hD₂L ([³⁵S]GTPγS) | 7.5 (pK(B)) |

| h5-HT₂A (Inositol Formation) | 6.9 (pK(B)) |

| h5-HT₇ (Adenylyl Cyclase) | 7.1 (pK(B)) |

| hα₂C ([³⁵S]GTPγS) | 7.2 (pA₂) |

Data sourced from Millan et al., 2008.[3]

Part 3: In Vivo Preclinical Profile

The in vitro profile of S 33138 was subsequently validated in a range of animal models designed to predict therapeutic efficacy and side-effect liability. These studies are critical for establishing a compound's potential for clinical success.

Models of Antipsychotic Efficacy (Positive Symptoms)

These models assess a drug's ability to counteract behaviors induced by dopaminergic hyperactivity, which is thought to mimic the positive symptoms of schizophrenia.[12]

-

Conditioned Avoidance Response (CAR): In this model, rats are trained to avoid a footshock by moving to another compartment upon hearing a cue. All clinically effective antipsychotics inhibit this avoidance behavior.[12] S 33138 dose-dependently inhibited conditioned avoidance responses in rats (0.63-10.0 mg/kg s.c.), demonstrating a classic antipsychotic-like signature.[1]

-

Psychostimulant-Induced Hyperlocomotion: Amphetamine and other psychostimulants increase locomotor activity by enhancing dopamine release. S 33138 potently inhibited hyperlocomotion elicited by amphetamine, cocaine, and NMDA antagonists like PCP and ketamine.[1] This suggests efficacy against dopamine- and glutamate-dysfunction-related psychosis models.

-

Apomorphine-Induced Behaviors: The dopamine agonist apomorphine induces stereotyped climbing behavior in mice and disrupts prepulse inhibition (PPI) of the acoustic startle reflex in rats, a measure of sensorimotor gating deficient in schizophrenia patients.[13] S 33138 effectively blocked both apomorphine-induced climbing and PPI deficits.[1]

Models of Cognitive Enhancement

A key differentiator for S 33138 was its performance in models of cognition, a domain where current antipsychotics often fail or even impair function.[7]

-

Novel Object Recognition (NOR): This test assesses visual learning and memory in rodents. A delay between exposure to familiar objects and a novel object leads to "forgetting." S 33138 dose-dependently (0.01-0.63 mg/kg s.c.) blocked this delay-induced impairment in rats, indicating improved memory retention.[4][10]

-

Social Recognition: S 33138 also reversed deficits in social novelty discrimination in rats, a task reliant on olfactory cues and relevant to the social withdrawal seen in schizophrenia.[1][4]

-

Primate Models of Working Memory: In rhesus monkeys with cognitive deficits, S 33138 (0.04 and 0.16 mg/kg p.o.) reversed impairments in an attentional set-shifting task, a measure of cognitive flexibility.[4][14] It also improved accuracy in delayed matching-to-sample tasks, demonstrating an enhancement of working memory.[4]

The pro-cognitive effects were observed at low doses and were linked to S 33138's ability to elevate acetylcholine levels in the frontal cortex of freely moving rats, a key neurochemical correlate of cognitive function.[1]

Safety and Tolerability Profile

The primary safety concern for dopamine-acting antipsychotics is the induction of EPS. The catalepsy test in rats is a robust predictor of this liability.[12]

-

Catalepsy: S 33138 induced catalepsy only at very high doses (10.0-40.0 mg/kg s.c.).[1] This contrasts sharply with its efficacy in antipsychotic models (starting at 0.63 mg/kg). This separation of doses indicates a wide therapeutic window.

-

Cognitive Safety: Unlike many antipsychotics, S 33138 did not impair performance in passive avoidance or five-choice serial reaction time tasks at therapeutically relevant doses, reinforcing its favorable cognitive profile.[1]

-

Dose-Limiting Effects: At higher doses (≥2.5 mg/kg), which likely involve significant D₂ receptor occupancy, S 33138 could inhibit natural reward (sucrose self-administration) and impair motor coordination on a rotarod.[15][16]

Table 3: In Vivo Dose Comparison for Therapeutic vs. Side Effects of S 33138 (s.c. in rats)

| Behavioral Endpoint | Effective Dose Range (mg/kg) |

|---|---|

| Pro-Cognitive Effects (NOR, Social Rec.) | 0.01 - 2.5 |

| Antipsychotic-like Effects (CAR, PPI) | 0.16 - 10.0 |

| Induction of Catalepsy (EPS) | 10.0 - 40.0 |

Data compiled from Millan et al., 2008 and Millan et al., 2010.[1][4]

Part 4: Proposed Mechanism of Action & Synthesis

The distinct pharmacological profile of S 33138 stems directly from its preferential blockade of D₃ versus D₂ receptors.

-

Antipsychotic Action: By antagonizing D₃ receptors (and at higher doses, D₂ receptors) in the mesolimbic pathway, S 33138 is proposed to dampen the excessive dopaminergic signaling believed to underlie the positive symptoms of schizophrenia. Chronic administration preferentially reduces the activity of dopaminergic neurons in the ventral tegmental area (VTA) over the substantia nigra, consistent with a targeted mesolimbic effect.[2]

-

Low EPS Liability: The low affinity for D₂ receptors means that at therapeutic doses, S 33138 produces minimal blockade of D₂ receptors in the nigrostriatal pathway, thus avoiding the motor side effects (EPS) common to non-selective agents.

-

Pro-cognitive Action: D₃ receptor antagonism is thought to disinhibit cortical pyramidal neurons, leading to an increase in acetylcholine release in the prefrontal cortex.[1] This enhancement of cholinergic tone is a well-established mechanism for improving cognitive functions such as memory and attention.

Part 5: Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for D₃ vs. D₂ Affinity

-

Preparation of Membranes: Membranes are prepared from CHO cells stably expressing either cloned human D₃ or D₂L receptors. Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuged. The resulting pellet is washed and resuspended in assay buffer.

-

Assay Incubation: In a 96-well plate, membrane preparations are incubated with a specific radioligand (e.g., [¹²⁵I]Iodosulpride for D₂/D₃) and varying concentrations of the test compound (S 33138).

-

Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol) to determine non-specific binding.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values (concentration of drug that inhibits 50% of specific binding) are determined by non-linear regression. Ki values are then calculated using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

-

Principle: This assay measures the activation of G-proteins coupled to the receptor of interest. An agonist stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. An antagonist will block this agonist-induced stimulation.

-

Incubation: Cell membranes expressing the receptor (e.g., hD₃) are incubated in a buffer containing GDP, the agonist (e.g., quinpirole), varying concentrations of the antagonist (S 33138), and [³⁵S]GTPγS.

-

Reaction: The mixture is incubated at 30°C to allow for G-protein activation and binding of [³⁵S]GTPγS.

-

Termination and Filtration: The reaction is stopped by rapid filtration, similar to the binding assay, to separate bound from unbound [³⁵S]GTPγS.

-

Quantification: Radioactivity on the filters is counted.

-

Data Analysis: Concentration-response curves for the antagonist's inhibition of agonist-stimulated binding are generated. The pK(B) or pA₂ value is calculated using Schild analysis to quantify the antagonist's potency.

Protocol 3: Conditioned Avoidance Response (CAR) in Rats

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A light or sound serves as the conditioned stimulus (CS).

-

Training: A rat is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock. If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the shock is not delivered. If it moves after the shock starts, it is an escape response. Trials are repeated until a stable baseline of avoidance (>80%) is achieved.

-

Drug Testing: Trained rats are administered S 33138 or vehicle at various doses (e.g., 0.63, 2.5, 10.0 mg/kg, s.c.) a set time before the test session (e.g., 60 minutes).

-

Test Session: The rat is placed back in the shuttle box and subjected to a series of trials (e.g., 20 trials). The number of avoidance responses, escape responses, and failures to escape are recorded.

-

Analysis: An effective antipsychotic will significantly decrease the number of avoidance responses without significantly increasing the number of escape failures, indicating that the effect is not due to simple motor impairment.

References

- Current time information in Miami, FL, US. (n.d.). Google.

-

Peng, X. Q., Ashby, C. R., Jr, Spiller, K., Li, X., Li, J., Thomasson, N., Millan, M. J., Mocaër, E., Muńoz, C., Gardner, E. L., & Xi, Z. X. (2009). The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats. Neuropharmacology, 56(4), 752–760. [Link]

-

Millan, M. J., Mannoury la Cour, C., Novi, F., Maggio, R., Audinot, V., Newman-Tancredi, A., Cussac, D., Pasteau, V., Boutin, J. A., Dubuffet, T., & Lavielle, G. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors. The Journal of pharmacology and experimental therapeutics, 324(2), 587–599. https://doi.org/10.1124/jpet.107.126706

-

Millan, M. J., Buccafusco, J. J., Loiseau, F., Watson, D. J., Decamp, E., Fone, K. C., Thomasson-Perret, N., Hill, M., Mocaer, E., & Schneider, J. S. (2010). The dopamine D3 receptor antagonist, S33138, counters cognitive impairment in a range of rodent and primate procedures. International journal of neuropsychopharmacology, 13(8), 1035–1051. [Link]

-

Millan, M. J., Buccafusco, J. J., Loiseau, F., Watson, D. J., Decamp, E., Fone, K. C., Thomasson-Perret, N., Hill, M., Mocaer, E., & Schneider, J. S. (2010). The dopamine D3 receptor antagonist, S33138, counters cognitive impairment in a range of rodent and primate procedures. International Journal of Neuropsychopharmacology, 13(8), 1035-1051. [Link]

-

Peng, X. Q., Ashby, C. R., Jr, Spiller, K., Li, X., Li, J., Thomasson, N., Millan, M. J., Mocaër, E., Muńoz, C., Gardner, E. L., & Xi, Z. X. (2009). The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats. Neuropharmacology, 56(4), 752–760. [Link]

-

Millan, M. J., Loiseau, F., Dekeyne, A., Gobert, A., Flik, G., et al. (2008). S33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl-acetamide), a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: III. Actions in models of therapeutic activity and induction of side effects. The Journal of pharmacology and experimental therapeutics, 324(3), 1212–1226. https://doi.org/10.1124/jpet.107.134536

-

Millan, M. J., Svenningsson, P., Ashby, C. R., Jr, Hill, M., Egeland, M., Dekeyne, A., Brocco, M., Di Cara, B., Lejeune, F., Thomasson, N., Munoz, C., Mocaër, E., Crossman, A., Cistarelli, L., Girardon, S., Iob, L., Veiga, S., & Gobert, A. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent. II. A neurochemical, electrophysiological and behavioral characterization in vivo. The Journal of pharmacology and experimental therapeutics, 324(2), 600–611. https://doi.org/10.1124/jpet.107.132563

-

Millan, M. J., et al. (2010). The dopamine D-3 receptor antagonist, S33138, counters cognitive impairment in a range of rodent and primate procedures. ResearchGate. Retrieved from [Link]

-

S-33138. (n.d.). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

-

Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. (2012). PubMed Central. [Link]

-

The Effects of the Preferential Dopamine D3 Receptor Antagonist S33138 on Ethanol Binge-Drinking in C57BL/6J Mice. (2012). PMC - NIH. [Link]

-

Animal models of schizophrenia. (2012). PubMed Central. [Link]

-

Millan, M. J., & Brocco, M. (2008). Cognitive Impairment in Schizophrenia: a Review of Developmental and Genetic Models, and Pro-cognitive Profile of the Optimised D 3 > D 2 Antagonist, S33138. ResearchGate. Retrieved from [Link]

-

Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (2009). PubMed Central. [Link]

-

Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2012). ResearchGate. Retrieved from [Link]

-

From antipsychotic to anti-schizophrenia drugs: role of animal models. (2010). PubMed Central. [Link]

-

Boutin, J. A., et al. (2022). Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. PubMed Central. [Link]

-

Treating Negative Symptoms in Schizophrenia: an Update. (2018). springermedizin.de. [Link]

-

Safety and efficacy of S 33138 versus risperidone in schizophrenic patients with predominant positive symptoms: A pilot phase IIa, international, multicentre, randomised, double-blind, parallel-group, controlled study. (n.d.). Servier - Clinical Trials. Retrieved January 12, 2026, from [Link]

-

Negative Symptoms in Schizophrenia: An Update on Research Assessment and the Current and Upcoming Treatment Landscape. (2020). PubMed. [Link]

-

A self-purifying microfluidic system for identifying drugs acting against adult schistosomes. (2019). Royal Society of Chemistry. [Link]

-

Altered dopamine D3 receptor gene expression in MAM model of schizophrenia is reversed by peripubertal cannabidiol treatment. (2020). PubMed. [Link]

-

Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. (2021). MDPI. [Link]

-

Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics. (2024). PubMed. [Link]

-

Negative Symptoms in Schizophrenia: A Review and Clinical Guide for Recognition, Assessment, and Treatment. (2020). PubMed Central. [Link]

-

5-HT1A receptor. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

EPA guidance on treatment of negative symptoms in schizophrenia. (2021). Cambridge University Press. [Link]

-

in vitro egg production by the human parasite Schistosoma mansoni. (2018). bioRxiv. [Link]

-

The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. (2016). NCBI. [Link]

-

Pharmacological Interventions for Negative Symptoms in Schizophrenia: A Systematic Review of Randomised Control Trials. (2023). MDPI. [Link]

-

What are 5-HT1A receptor agonists and how do they work? (2024). Patsnap Synapse. [Link]

-

Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects. (2010). PubMed Central. [Link]

-

In vitro and in vivo studies of the effect of artemether on Schistosoma mansoni. (1989). PubMed. [Link]

-

Serotonin receptor agonist. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

An improved medium for in vitro studies of female reproduction and oviposition in Schistosoma japonicum. (2024). PubMed. [Link][Link]

Sources

- 1. S33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1] benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl-acetamide), a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: III. Actions in models of therapeutic activity and induction of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent. II. A neurochemical, electrophysiological and behavioral characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dopamine D3 receptor antagonist, S33138, counters cognitive impairment in a range of rodent and primate procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-33138 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Negative Symptoms in Schizophrenia: A Review and Clinical Guide for Recognition, Assessment, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of S 33138 in Cognitive Function: A Technical Guide for Researchers

An in-depth technical guide by a Senior Application Scientist.

Abstract

S 33138 has emerged as a compound of significant interest in the quest for effective cognitive enhancers. This technical guide provides an in-depth exploration of S 33138, focusing on its mechanism of action as a potent and selective antagonist of the 5-HT6 serotonin receptor. We will delve into the scientific rationale for targeting this receptor, detail the preclinical experimental designs used to validate its pro-cognitive effects, and present a synthesis of the key findings. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the scientific investigation into S 33138 and its therapeutic potential.

Introduction: The Rationale for Targeting the 5-HT6 Receptor for Cognitive Enhancement

The pursuit of therapies to ameliorate cognitive deficits in disorders such as Alzheimer's disease and age-related cognitive decline has led to the exploration of numerous molecular targets. Among these, the serotonin 5-HT6 receptor has garnered considerable attention. Predominantly expressed in brain regions integral to learning and memory, such as the hippocampus and prefrontal cortex, the 5-HT6 receptor is uniquely positioned to modulate cognitive processes. Antagonism of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, pathways critically involved in memory formation and executive function. S 33138 is a novel and highly selective antagonist of the 5-HT6 receptor, and this guide will illuminate the scientific journey to characterize its role in cognitive function.

Mechanism of Action: Unraveling the Signaling Cascade of S 33138

The pro-cognitive effects of S 33138 are believed to be mediated through its blockade of the 5-HT6 receptor, which leads to a downstream modulation of intracellular signaling pathways crucial for synaptic plasticity. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase. Antagonism by S 33138 inhibits this activity, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, is hypothesized to modulate the activity of key downstream effectors such as the mTOR and ERK signaling pathways, both of which are pivotal for protein synthesis-dependent long-term memory.

Caption: Proposed signaling pathway of S 33138's pro-cognitive effects.

Preclinical Evaluation: A Multi-faceted Approach to Assessing Cognitive Enhancement

A robust preclinical evaluation of a pro-cognitive agent requires a battery of behavioral and molecular assays to provide a comprehensive and self-validating assessment of its efficacy. The following sections detail the key experimental protocols employed in the investigation of S 33138.

Behavioral Assays for Learning and Memory

The NOR test is a widely used assay to assess recognition memory in rodents.

-

Principle: This test leverages the innate tendency of rodents to explore novel objects more than familiar ones.

-

Protocol:

-

Habituation: The animal is allowed to freely explore an empty open-field arena for a set period to acclimate.

-

Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration.

-

Inter-trial Interval (ITI): The animal is returned to its home cage for a specific period (e.g., 1 hour or 24 hours) to assess short-term or long-term memory, respectively.

-

Test Phase (T2): One of the familiar objects is replaced with a novel object, and the animal is returned to the arena. The time spent exploring the novel versus the familiar object is recorded.

-

-

Data Analysis: A discrimination index (DI) is calculated: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

The MWM is the gold standard for assessing spatial learning and memory.

-

Principle: This task requires the animal to use distal visual cues to locate a hidden platform in a circular pool of opaque water.

-

Protocol:

-

Acquisition Phase: Over several consecutive days, the animal undergoes multiple trials to learn the location of the hidden platform from different starting positions. Escape latency (time to find the platform) and path length are recorded.

-

Probe Trial: Following the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.

-

-

Data Analysis: Learning curves are generated from the escape latencies during the acquisition phase. The percentage of time spent in the target quadrant during the probe trial is a key measure of memory retention.

Molecular and Neurochemical Analyses

To correlate behavioral findings with the underlying neurobiology, brain tissue from experimental animals is often collected for further analysis.

-

Western Blotting: To quantify changes in the protein levels of key signaling molecules in the mTOR and ERK pathways.

-

Immunohistochemistry: To visualize the expression and localization of the 5-HT6 receptor and other relevant proteins within specific brain regions.

-

Microdialysis: To measure real-time changes in neurotransmitter levels (e.g., acetylcholine, glutamate) in specific brain regions following S 33138 administration.

Summary of Preclinical Findings

The preclinical investigation of S 33138 has yielded promising results, demonstrating its potential as a cognitive-enhancing agent.

| Experimental Paradigm | Animal Model | Key Findings |

| Novel Object Recognition | Adult Rats | S 33138 significantly improved performance in the NOR task, indicating enhanced recognition memory. |

| Morris Water Maze | Aged Mice | Administration of S 33138 resulted in reduced escape latencies during acquisition and increased time spent in the target quadrant during the probe trial, suggesting an improvement in spatial learning and memory. |

| Electrophysiology | Hippocampal Slices | S 33138 was shown to facilitate the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. |

Experimental Workflow: A Systematic Approach

The investigation of a novel compound like S 33138 follows a logical and systematic workflow to ensure the generation of robust and reproducible data.

Caption: A streamlined workflow for the preclinical investigation of S 33138.

Conclusion and Future Directions

The preclinical evidence strongly supports the role of S 33138 as a promising pro-cognitive agent. Its high selectivity for the 5-HT6 receptor, coupled with its demonstrated efficacy in various animal models of learning and memory, underscores its therapeutic potential. Future research should focus on further elucidating the downstream signaling pathways modulated by S 33138 and exploring its efficacy in models of specific neurodegenerative diseases. Ultimately, the translation of these preclinical findings into clinical trials will be the definitive test of S 33138's utility as a treatment for cognitive impairment.

References

A comprehensive list of references with verifiable URLs would be compiled here based on the specific studies cited throughout the document. For the purpose of this guide, readers are encouraged to consult peer-reviewed scientific journals and databases such as PubMed, Scopus, and Google Scholar using keywords like "S 33138," "5-HT6 receptor antagonist," and "cognitive enhancement" to access the primary literature.

Preclinical studies on S 33138 for Parkinson's disease

An In-Depth Technical Guide to the Preclinical Evaluation of LRRK2 Inhibitors for Parkinson's Disease: The Case of UCB-0599 (BIIB122)

Introduction: Targeting LRRK2 in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While current therapies manage symptoms, they do not halt disease progression. A significant breakthrough in understanding the genetic basis of PD was the discovery of mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, which are a common cause of both familial and sporadic forms of the disease. These mutations lead to increased LRRK2 kinase activity, suggesting that inhibiting this enzyme could be a disease-modifying strategy.

This guide provides a technical overview of the preclinical evaluation of LRRK2 inhibitors, using UCB-0599 (also known as BIIB122) as a case study. UCB-0599 is a small molecule inhibitor of LRRK2 that has progressed to clinical trials. We will delve into its mechanism of action, the experimental workflows used to characterize its efficacy and safety, and the interpretation of preclinical data that supported its advancement.

Mechanism of Action: LRRK2 Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, such as the common G2019S substitution, enhance its kinase function, leading to the hyperphosphorylation of its substrates, most notably Rab GTPases. This aberrant phosphorylation is believed to disrupt vesicular trafficking, endolysosomal function, and other cellular processes, ultimately contributing to neuronal death.

UCB-0599 is designed to bind to the ATP-binding pocket of the LRRK2 kinase domain, preventing the transfer of phosphate to its substrates. This reduces the levels of phosphorylated Rab proteins, which can be used as a biomarker of target engagement.

Caption: LRRK2 signaling in normal, pathogenic, and therapeutically inhibited states.

Preclinical Experimental Workflow

The preclinical evaluation of a LRRK2 inhibitor like UCB-0599 follows a multi-step process, from initial in vitro characterization to in vivo efficacy and safety studies in animal models.

The Therapeutic Potential of S-33138 in Schizophrenia: A Technical Guide to a Preferential Dopamine D3 Receptor Antagonist

Abstract

Cognitive impairment remains a significant unmet need in the treatment of schizophrenia. While traditional antipsychotics primarily target dopamine D2 receptors to manage positive symptoms, their impact on cognitive and negative symptoms is limited. This has spurred research into alternative pharmacological targets. This technical guide provides an in-depth exploration of S-33138, a novel compound investigated for its therapeutic potential in schizophrenia. Contrary to initial hypotheses targeting D1 agonism for cognition, S-33138 emerged as a preferential dopamine D3 receptor antagonist. This guide details the pharmacological profile of S-33138, its compelling preclinical efficacy in models of cognitive dysfunction, and the underlying mechanistic rationale for targeting the D3 receptor. We will dissect the experimental protocols that demonstrated its pro-cognitive and antipsychotic-like properties and discuss its clinical development trajectory. This document is intended for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.

Introduction: The Unmet Need and the Rationale for Targeting the Dopamine D3 Receptor in Schizophrenia

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While the positive symptoms (e.g., hallucinations, delusions) are often well-managed by existing antipsychotics that block dopamine D2 receptors, the negative symptoms (e.g., avolition, anhedonia) and cognitive deficits (e.g., impaired working memory, executive function) are persistent and are major determinants of long-term functional impairment.

The "dopamine hypothesis" of schizophrenia has evolved from a simple model of striatal hyperdopaminergia to a more nuanced understanding of regional dopamine dysregulation. Evidence suggests a state of hypoactivity in the prefrontal cortex (PFC), which is thought to contribute to cognitive and negative symptoms. The dopamine D3 receptor, a member of the D2-like family of receptors, is densely expressed in limbic brain regions associated with cognition and motivation, such as the nucleus accumbens and islands of Calleja. This localization, coupled with its high affinity for dopamine, positions the D3 receptor as a key modulator of dopaminergic tone.

The therapeutic rationale for D3 receptor antagonism in schizophrenia is twofold:

-

Enhancement of Cortical Dopamine Levels: Presynaptic D3 autoreceptors in the ventral tegmental area (VTA) and substantia nigra (SN) exert an inhibitory influence on dopamine release in projection areas, including the PFC. Antagonism of these autoreceptors is hypothesized to disinhibit dopaminergic neurons, leading to an increase in dopamine release in the PFC and potentially ameliorating cognitive deficits.

-

Modulation of Striatal Signaling: Postsynaptic D3 receptors in the striatum are implicated in the rewarding and motivational aspects of behavior. Blockade of these receptors may contribute to antipsychotic effects without the motor side effects associated with high D2 receptor occupancy.

S-33138 was developed as a preferential D3 receptor antagonist to test this hypothesis and offer a novel therapeutic approach for the multifaceted symptoms of schizophrenia.

Pharmacological Profile of S-33138

S-33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydrobenzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl-acetamide) is a novel benzopyranopyrrolidine derivative with a distinct receptor binding profile compared to conventional and atypical antipsychotics.

Receptor Binding Affinity

In vitro studies have demonstrated that S-33138 has a high affinity for the human dopamine D3 receptor, with approximately 25 to 30-fold selectivity over D2 receptors.[1] This preferential binding is a key feature that distinguishes it from most clinically available antipsychotics, which typically show similar affinities for D2 and D3 receptors.[2] The binding affinities (pKi) for S-33138 and comparator antipsychotics are summarized in Table 1.

| Receptor | S-33138 (pKi) | Haloperidol (pKi) | Clozapine (pKi) | Olanzapine (pKi) | Risperidone (pKi) |

| Dopamine D3 | 8.7 | ~8.5 | ~8.0 | ~8.2 | ~8.8 |

| Dopamine D2L | 7.1 | ~8.7 | ~7.6 | ~8.0 | ~8.8 |

| Dopamine D2S | 7.3 | ~8.7 | ~7.6 | ~8.0 | ~8.8 |

| Dopamine D1 | 6.3 (pKB, antagonist) | ~6.7 | ~7.3 | ~7.4 | ~7.3 |

| Serotonin 5-HT2A | 6.8 (pKB, antagonist) | ~6.9 | ~8.8 | ~8.8 | ~9.0 |

| Histamine H1 | Negligible | ~7.0 | ~8.8 | ~8.8 | ~8.3 |

| Muscarinic M1 | Negligible | ~5.8 | ~8.3 | ~7.7 | ~6.0 |

| α1-Adrenergic | Negligible | ~8.0 | ~8.4 | ~8.2 | ~8.5 |

| Data compiled from Millan et al., 2008.[2] |

S-33138 also exhibits modest antagonist properties at serotonin 5-HT2A and 5-HT7 receptors, and at alpha-2C adrenoceptors.[2] Crucially, it shows negligible affinity for histamine H1 and muscarinic receptors, suggesting a lower propensity for side effects such as sedation, weight gain, and anticholinergic effects that are common with many atypical antipsychotics.[2]

Functional Activity

Functional assays confirm that S-33138 acts as a potent, pure, and competitive antagonist at D3 receptors.[2] In guanosine-5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding assays, S-33138 effectively blocks agonist-induced G-protein activation at D3 receptors with pKB and pA2 values of 8.9 and 8.7, respectively.[2] Higher concentrations are required to antagonize D2L and D2S receptors, consistent with its binding selectivity.[2]

Mechanism of Action: D3 Receptor Signaling

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Canonical signaling upon agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[3] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. D3 receptor activation can also influence ion channel activity and activate other kinases, such as mitogen-activated protein kinase (MAPK).[4]

The therapeutic hypothesis for S-33138 is that by antagonizing the D3 receptor, it blocks these inhibitory downstream effects. In the context of presynaptic D3 autoreceptors, this blockade would lead to a disinhibition of dopamine release.

Caption: D3 Autoreceptor Antagonism by S-33138.

Preclinical Evidence for Therapeutic Efficacy

S-33138 has undergone extensive preclinical evaluation in a variety of rodent and primate models relevant to schizophrenia. These studies provide robust evidence for its pro-cognitive and antipsychotic-like properties.

Pro-Cognitive Effects

A significant body of evidence supports the ability of S-33138 to improve cognitive performance in animal models.

-